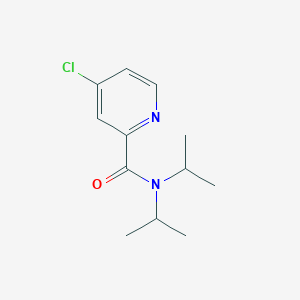

4-Chloro-N,N-diisopropylpicolinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N,N-di(propan-2-yl)pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNWYVODDVOFPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461655 | |

| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168428-76-0 | |

| Record name | 4-Chloro-N,N-diisopropylpicolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-N,N-diisopropylpicolinamide (CAS No: 168428-76-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-N,N-diisopropylpicolinamide, with the Chemical Abstracts Service (CAS) number 168428-76-0, is a distinct halogenated pyridine derivative that has garnered interest within the realms of pharmaceutical and agrochemical research.[1][2] Its structural architecture, featuring a picolinamide core, positions it as a valuable intermediate in the synthesis of more complex molecules. Picolinamide derivatives are recognized for their diverse biological activities, including roles as kinase inhibitors and modulators of metabolic enzymes, making them a focal point in modern drug discovery programs.[3][4][5] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, tailored for professionals in chemical synthesis and drug development.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Value | Source |

| CAS Number | 168428-76-0 | [1][6][7] |

| Molecular Formula | C₁₂H₁₇ClN₂O | [6][7] |

| Molecular Weight | 240.73 g/mol | [6] |

| Appearance | White to off-white solid | Inferred from analogues |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water. | Inferred from structure |

| Melting Point | Not available. Related compounds such as 4-Chloro-N-methylpicolinamide have a melting point of 41-42°C.[8] | |

| Boiling Point | Not available | |

| SMILES | CC(C)N(C(C)C)C(=O)C1=NC=CC(Cl)=C1 | [9] |

| InChI | InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3 | [9] |

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process, commencing with the formation of a key intermediate, 4-chloropicolinoyl chloride, followed by its amidation with diisopropylamine. This synthetic strategy is a well-established and versatile method for the preparation of a wide array of N-substituted picolinamides.

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

The initial and critical step is the conversion of a suitable precursor, such as 4-chloropicolinic acid, to its corresponding acid chloride. This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Conceptual Reaction Scheme:

Caption: Conversion of 4-chloropicolinic acid to 4-chloropicolinoyl chloride.

Step 2: Amidation with Diisopropylamine

The resulting 4-chloropicolinoyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution. The final product, this compound, is synthesized by reacting the acid chloride with diisopropylamine. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Conceptual Reaction Scheme:

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-CHLORO-N-DIISOPROPYL-PYRIDINE-2-CARBOXAMIDE | CAS: 168428-76-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 168428-76-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. labsolu.ca [labsolu.ca]

- 8. echemi.com [echemi.com]

- 9. 168428-76-0|this compound|this compound|MFCD08705678-范德生物科技公司 [bio-fount.com]

An In-depth Technical Guide to 4-Chloro-N,N-diisopropylpicolinamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-N,N-diisopropylpicolinamide, a compound of interest for researchers and professionals in the field of drug development and chemical biology. This document delves into its chemical properties, synthesis, analytical characterization, and potential applications, offering a foundational understanding for its use in a laboratory setting.

Introduction

This compound is a substituted picolinamide derivative. Picolinamides, as a class of compounds, are recognized for their diverse biological activities and are found in the structure of various pharmaceuticals. The presence of a chlorine atom on the pyridine ring and bulky diisopropylamide group suggests unique steric and electronic properties that can influence its reactivity, selectivity, and biological interactions. This guide aims to consolidate the available technical information on this compound to facilitate its evaluation and application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in experimental settings. While comprehensive experimental data for this compound is not extensively published, the following table summarizes its key known and predicted properties.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-N,N-di(propan-2-yl)pyridine-2-carboxamide | N/A |

| CAS Number | 168428-76-0 | [1] |

| Molecular Formula | C₁₂H₁₇ClN₂O | [1] |

| Molecular Weight | 240.74 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | No data available |

Synthesis and Characterization

The synthesis of this compound can be conceptually approached based on established amide bond formation reactions. A plausible synthetic route would involve the reaction of 4-chloropicolinoyl chloride with diisopropylamine.

General Synthetic Workflow

The synthesis can be broken down into two primary stages: the activation of the carboxylic acid of 4-chloropicolinic acid to an acid chloride, followed by the amidation with diisopropylamine.

Sources

An In-Depth Technical Guide to 4-Chloro-N,N-diisopropylpicolinamide: Structure, Synthesis, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for 4-Chloro-N,N-diisopropylpicolinamide. As a member of the picolinamide class of compounds, which have garnered significant interest in medicinal chemistry, this guide serves as a foundational resource for researchers, scientists, and drug development professionals. While specific experimental data for this particular analogue is not extensively available in public literature, this document synthesizes information from analogous structures and predictive models to offer valuable insights. The guide also explores the potential biological activities of this compound by examining the established roles of related picolinamide derivatives in various therapeutic areas, thereby highlighting opportunities for future research and development.

Introduction and Chemical Identity

This compound is a halogenated derivative of picolinamide, characterized by a chlorine atom at the 4-position of the pyridine ring and two isopropyl groups attached to the amide nitrogen. Picolinamide and its derivatives are a versatile class of compounds that have been investigated for a wide range of biological activities, including roles as inhibitors of enzymes such as VEGFR-2 kinase and 11β-hydroxysteroid dehydrogenase type 1.[1][2] The specific substitution pattern of this compound suggests unique steric and electronic properties that may influence its chemical reactivity and biological interactions.

This guide aims to provide a detailed technical overview of this molecule, consolidating its known identifiers and presenting a hypothesized, yet chemically sound, framework for its synthesis and characterization.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 4-chloro-N,N-diisopropylpyridine-2-carboxamide | N/A |

| CAS Number | 168428-76-0 | [3][4] |

| Molecular Formula | C₁₂H₁₇ClN₂O | [3][4] |

| Molecular Weight | 240.73 g/mol | [4] |

| SMILES | CC(C)N(C(C)C)C(=O)c1cc(Cl)ccn1 | N/A |

| InChI | InChI=1S/C12H17ClN2O/c1-8(2)15(9(3)4)12(16)11-7-10(13)5-6-14-11/h5-9H,1-4H3 | [3] |

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a central picolinamide core. The pyridine ring, an aromatic heterocycle, is substituted with a chlorine atom at the C4 position. The carboxamide group at the C2 position is further substituted with two bulky isopropyl groups on the nitrogen atom.

Caption: 2D Chemical Structure of this compound.

The presence of the electronegative chlorine atom influences the electron distribution within the pyridine ring, and the bulky diisopropylamino group introduces significant steric hindrance around the amide bond. This steric bulk can be expected to restrict the rotation around the C-N amide bond, potentially influencing the molecule's conformation and its ability to interact with biological targets.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is predicted. | N/A |

| pKa | Not available | N/A |

Synthesis Pathway

A plausible and efficient synthesis of this compound would likely proceed via a two-step process starting from 4-chloropicolinic acid. This method is analogous to the synthesis of other N-substituted amides.

Caption: Proposed two-step synthesis of this compound.

Step 1: Formation of 4-Chloropicolinoyl Chloride

The initial step involves the conversion of the carboxylic acid group of 4-chloropicolinic acid into a more reactive acyl chloride. This is a standard transformation in organic synthesis, often achieved using thionyl chloride (SOCl₂) or oxalyl chloride. The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this reaction.

Experimental Protocol (Proposed):

-

To a solution of 4-chloropicolinic acid (1.0 equivalent) in an anhydrous, inert solvent (e.g., toluene or dichloromethane), add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) to the mixture at room temperature with stirring.

-

Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

-

Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-chloropicolinoyl chloride, which can often be used in the next step without further purification.

Step 2: Amidation with Diisopropylamine

The second step is a nucleophilic acyl substitution where the highly reactive 4-chloropicolinoyl chloride is treated with diisopropylamine. The nucleophilic nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the final amide product and hydrochloric acid as a byproduct. A base, such as triethylamine or pyridine, is typically added to neutralize the HCl.

Experimental Protocol (Proposed):

-

In a separate flask, dissolve diisopropylamine (1.0-1.2 equivalents) and a non-nucleophilic base like triethylamine (1.5 equivalents) in an anhydrous, inert solvent (e.g., dichloromethane) under an inert atmosphere.

-

Cool the amine solution in an ice bath.

-

Add the crude 4-chloropicolinoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the pyridine ring are expected in the δ 7.0-8.5 ppm region. - The methine protons of the isopropyl groups would likely appear as a septet around δ 3.0-4.0 ppm. - The methyl protons of the isopropyl groups would appear as a doublet around δ 1.0-1.5 ppm. |

| ¹³C NMR | - Aromatic carbons of the pyridine ring are expected in the δ 120-160 ppm range. - The carbonyl carbon of the amide should appear around δ 165-175 ppm. - The methine carbons of the isopropyl groups would be expected around δ 45-55 ppm. - The methyl carbons of the isopropyl groups would appear around δ 20-25 ppm. |

| IR Spectroscopy | - A strong C=O stretching vibration for the amide carbonyl group is expected around 1630-1680 cm⁻¹. - C-N stretching vibrations would be observed in the 1200-1400 cm⁻¹ region. - Aromatic C-H and C=C stretching vibrations would be present in their characteristic regions. - A C-Cl stretching vibration is expected in the fingerprint region. |

| Mass Spectrometry | - The mass spectrum should show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) should be observable. |

Potential Biological Activity and Applications

There is currently a lack of published research on the specific biological activities of this compound. However, the broader class of picolinamide derivatives has shown promise in various therapeutic areas, suggesting that this compound could be a valuable candidate for biological screening.

-

Anticancer Potential: Picolinamide-based compounds have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[1][5] The structural features of this compound could allow it to interact with the ATP-binding site of protein kinases, making it a candidate for screening in cancer-related assays.

-

Metabolic Disorders: Some picolinamide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.[2]

-

Neurodegenerative Diseases: The picolinamide scaffold has also been explored for the development of inhibitors for enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease.[6]

The unique combination of a chlorinated pyridine ring and bulky N,N-diisopropyl substitution in this compound warrants its investigation in these and other biological assays to uncover its potential therapeutic applications.

Caption: Potential therapeutic areas for picolinamide derivatives.

Conclusion and Future Directions

This compound is a distinct member of the picolinamide family with potential for further scientific exploration. This guide has provided a comprehensive overview of its chemical identity, a detailed analysis of its molecular structure, and a robust, proposed synthetic pathway. Although experimental data for this specific molecule is sparse, the information compiled herein, drawn from analogous compounds and predictive methods, offers a solid foundation for future research.

Key areas for future investigation include:

-

Experimental Validation: The synthesis of this compound should be performed to confirm the proposed protocol and to obtain the compound for detailed characterization.

-

Spectroscopic and Crystallographic Analysis: Full spectroscopic analysis (NMR, IR, MS) and single-crystal X-ray diffraction studies are necessary to definitively elucidate its structure and conformation.

-

Physicochemical Profiling: Experimental determination of its melting point, boiling point, solubility, and pKa will provide crucial data for its handling and formulation.

-

Biological Screening: A comprehensive biological evaluation of this compound against a panel of relevant targets, particularly in the areas of oncology, metabolic disorders, and neurodegenerative diseases, is highly recommended to uncover its therapeutic potential.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and biology of this compound, a molecule that holds promise for future drug discovery and development efforts.

References

-

This compound. LabSolutions. (n.d.). Retrieved from [Link]

-

Sun, W., Fang, S., & Yan, H. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 10(25), 14845–14856. [Link]

-

Sun, W., Fang, S., & Yan, H. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 11(4), 695–706. [Link]

-

Lee, J. H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 695–700. [Link]

-

Rauf, A., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 17, 185–211. [Link]

-

Gao, C., et al. (2018). Synthesis of picolinamide amide derivatives. ResearchGate. [Link]

-

4-Chloro-N-methylpicolinamide. PubChem. (n.d.). Retrieved from [Link]

-

4-Chloro-N,N-diisopropylbenzamide. Weber & Weber. (n.d.). Retrieved from [Link]

-

Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (2017). ResearchGate. [Link]

-

Jampilek, J., & Kralova, K. (2015). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 20(9), 16961–16987. [Link]

-

4-Chloro-N,N-diisopropylbenzamide. Saudi Biological Society. (n.d.). Retrieved from [Link]

-

Shukla, P., et al. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,N-diphenylbenzamide. Indian Journal of Pure & Applied Physics, 59(7), 513-524. [Link]

-

Rasayan J. Chem. Vol. 12, No. 4, 2019. [Link]

-

4-chloro-n,n-diisopropylbenzamide (C13H18ClNO). PubChemLite. (n.d.). Retrieved from [Link]

-

4-chloro-N,N-diethylbenzamide. PubChem. (n.d.). Retrieved from [Link]

-

4-Chloro-N,N-dimethylaniline. PubChem. (n.d.). Retrieved from [Link]

-

(4-Chlorophenyl)diphenylamine. PubChem. (n.d.). Retrieved from [Link]

Sources

4-Chloro-N,N-diisopropylpicolinamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Chloro-N,N-diisopropylpicolinamide

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in pharmaceutical and agrochemical research. The document elucidates the underlying chemical principles, from retrosynthetic analysis to detailed, field-tested experimental protocols. It is designed for researchers, scientists, and drug development professionals, offering actionable insights into the reaction mechanisms, choice of reagents, and process optimization. All methodologies are grounded in established chemical literature to ensure scientific integrity and reproducibility.

Introduction and Strategic Importance

This compound (CAS No. 168428-76-0) is a substituted pyridine derivative characterized by a chlorine atom at the 4-position and a diisopropylamide group at the 2-position of the pyridine ring.[1][2] Its structural motifs make it a valuable building block in the synthesis of more complex molecules, particularly as a precursor for compounds with potential biological activity. The strategic placement of the chloro- and amide functionalities allows for diverse downstream modifications, making a reliable and well-understood synthetic route essential for its application in discovery and development pipelines.

This guide deconstructs the most common and efficient synthesis pathway, focusing on the conversion of 4-chloropicolinic acid to the target amide through an activated acyl chloride intermediate. We will explore the mechanistic rationale behind each step, providing both the theoretical foundation and practical guidance for successful execution in a laboratory setting.

Retrosynthetic Analysis and Synthesis Strategy

A retrosynthetic approach to this compound logically disconnects the robust amide bond. This is the most synthetically accessible disconnection, as amide bond formation is one of the most reliable and well-documented transformations in organic chemistry.

The disconnection reveals two primary synthons: an electrophilic acyl cation equivalent derived from 4-chloropicolinic acid and a nucleophilic diisopropylamine. This immediately suggests a straightforward two-step synthesis strategy:

-

Activation of the Carboxylic Acid : Conversion of the relatively unreactive carboxylic acid group of 4-chloropicolinic acid into a highly electrophilic species. The most common and effective method is its transformation into an acyl chloride.

-

Nucleophilic Acyl Substitution : Reaction of the activated acyl chloride with diisopropylamine to form the target amide.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis Pathway: A Two-Step Approach

The most prevalent and reliable synthesis proceeds via two distinct, high-yielding steps starting from commercially available 4-chloropicolinic acid.[3][4]

Step 1: Formation of 4-Chloropicolinoyl Chloride

The initial and critical step is the activation of the carboxylic acid. This is achieved by converting 4-chloropicolinic acid into its corresponding acyl chloride using a chlorinating agent. Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the reagents of choice for this transformation.[5][6]

-

Mechanism with Thionyl Chloride : The carboxylic acid's oxygen atom attacks the sulfur atom of SOCl₂, displacing a chloride ion. The resulting intermediate then collapses, driven by the formation of stable sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases, to yield the acyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[7]

Caption: Step 1: Acyl chloride formation.

Step 2: Amide Coupling (Schotten-Baumann Reaction)

The crude or purified 4-chloropicolinoyl chloride is then reacted with diisopropylamine to form the desired amide bond. This is a classic nucleophilic acyl substitution reaction.

-

Mechanism : The highly nucleophilic nitrogen atom of diisopropylamine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction.[6] This prevents the protonation of the diisopropylamine starting material, which would render it non-nucleophilic.

Caption: Step 2: Amide bond formation.

Detailed Experimental Protocols

The following protocols are presented as a validated system. Adherence to stoichiometry and reaction conditions is critical for achieving high yields and purity.

Reagent and Condition Summary

| Step | Reagent | Molar Eq. | Solvent | Temperature | Time |

| 1 | 4-Chloropicolinic Acid | 1.0 | DCM or Toluene | Reflux (or RT) | 1-3 h |

| Oxalyl Chloride or SOCl₂ | 1.2 - 1.5 | ||||

| DMF (catalytic) | ~0.05 | ||||

| 2 | Diisopropylamine | 1.5 - 2.0 | DCM | 0 °C to RT | 2-4 h |

| Triethylamine (TEA) | 2.0 - 2.5 |

Protocol 1: Synthesis of 4-Chloropicolinoyl Chloride

-

To a dry, inert-atmosphere flask, add 4-chloropicolinic acid (1.0 eq).

-

Suspend the acid in anhydrous dichloromethane (DCM) or toluene.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) to the suspension under stirring.

-

Add a catalytic amount of DMF (1-2 drops). Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases and the solution becomes clear.

-

The reaction mixture is concentrated under reduced pressure to remove the solvent and excess oxalyl chloride, yielding the crude 4-chloropicolinoyl chloride as an oil or solid. This material is typically used in the next step without further purification due to its moisture sensitivity.

Protocol 2: Synthesis of this compound

-

Dissolve the crude 4-chloropicolinoyl chloride from the previous step in anhydrous DCM and cool the solution to 0 °C.

-

In a separate flask, prepare a solution of diisopropylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM.

-

Add the amine/base solution dropwise to the stirred acyl chloride solution at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Purification and Characterization

A proper aqueous workup is crucial for removing byproducts and unreacted starting materials.[8]

Purification Workflow

-

Quenching : Quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times).

-

Washing : Combine the organic layers and wash sequentially with:

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification : The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR : To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS) : To confirm the molecular weight (C₁₂H₁₇ClN₂O, MW: 240.73).[1][2]

-

Infrared (IR) Spectroscopy : To identify the characteristic amide carbonyl stretch.

Safety Considerations

-

Chlorinating Agents : Thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Amines : Diisopropylamine and triethylamine are corrosive and flammable with pungent odors. Use in a fume hood.

-

Solvents : Dichloromethane is a suspected carcinogen. Minimize exposure.

-

Reaction Hazards : The formation of the acyl chloride generates acidic gases (HCl). Ensure the reaction setup is properly vented or equipped with a gas trap.

Conclusion

The synthesis of this compound is a robust and reproducible process hinged on the classic transformation of a carboxylic acid to an amide via an acyl chloride intermediate. By understanding the mechanistic principles behind each step and adhering to careful experimental technique, particularly during the workup and purification stages, researchers can reliably produce this valuable chemical intermediate in high yield and purity. The protocols and insights provided in this guide serve as a comprehensive resource for the successful laboratory-scale synthesis of this compound.

References

- ChemicalBook. (2025). Methyl 4-chloropicolinate | 24484-93-3. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOb5EQjJbPf4ecaUS-5uMtiXbxPH8rybmMjD6a88mDLmKT0t0O74I2rYKPAVnwF3uKws07_J2oGHL5kZimCXlfFVCaBdWejSqvLSiqlGQzpx9rYnDV70KiQk2ZIXb9NkgBjkyz8_pcRu-kfkih8782wTRNjF29uKkae2w40ZFJYQ==]

- ResearchGate. (n.d.). (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCshVDt3pzxtOiTFI4q29Zy1SMNLVw2738oUIocZCpm4x66xtI4q1Mi65UjZ4wtI0hQeHZ-saRteQ-BXvQ0wgxZUEAsGzuMxQc22aTosEDO-rYN7-XwCPRPZ_R7mQMlqq3EbIUs_I0smZkU-KmCn1xqranu_1oZFZ6k9NnLt6iCzJPLp5WaQ_b7wCRn_hHtuuKHxnbSYARnr8t7p5KmLVQTShpUq13eQ==]

- Matrix Scientific. (2023). This compound. Retrieved from Matrix Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGajnwU-V3tG1rqkzDXeX_hkNs8xsgO6dVkSBlUBPi5ATkf_HvSuSOhu8m4n5hkTwS2YDiWhiM-IhljHwi2JfV8mBaCHgYO8kK-6eJdPnpqGOtK5nnbxi9DYhOPstrgLLb5tMGUp7soZS7QNeC9zlW1z9zN0UMRdnfDxw_l37NBbPxHoFMRHU57KuX16Q==]

- Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFp8erzpU7JwC-350BjBdZ3qhrizr6Yx2sBGNz4lTchdFe8ysrO6uNw2BGcniXCJ0-MUbiz83GZIij6OtiMJPj6oHRb0FtwtksyA4zW8_8Es3CeHk6amkmvF3az8WMyJOwBrt_zCGSh8qcY8VF6X0qc_q5NLO2-4F2Ot6sMrIkjyoDE7EhzBH17o8r4I0YZU4lcOzSPkefgCDNU7H36k0rZuJ6]

- BLD Pharm. (n.d.). 5470-22-4|4-Chloropicolinic acid. Retrieved from BLD Pharm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZHR_FXwjg3KHBeQFzB8gTUBtSRLrPV30hl9pPMT2erUDoNZNtTc1hXYMagsgWVZJcioq_8FMCijRjzTdHyblhn95FdeP2RMHT3Kz35SHJYjuYG3jmVjAz2GUCZolSfBUYj6WwTx6q85aEuQ==]

- AK Scientific, Inc. (n.d.). 5470-22-4 4-Chloropicolinic acid. Retrieved from AKSci. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH150p31IVEYFeRYcpst4PbXofErcbmnhGvsrG1M8syvHuP1JbibD8WfIgg8ozjaHhaHwClrnHlgEaZs2AiR-KzMb96NhafbeA6Hb-6YU2u6xNT7wIomI8p_0k0jkZ4IOShnILpXU5d]

- ChemicalBook. (2025). 4-Chloropyridine-2-carboxylic acid | 5470-22-4. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9kgcMTownbJOi4ERGliSryHzHE_oUJqvqhEEovG_UoZrI9yobcFgI-IiH_tVTKYPosGW9lff2KtS4Nu1EG9Z-pfU-hNKOgBklj5IpALniwL4m6oKhvVKdTq-55TOkW6GnTK1n1c1rAVtfMoVSgaZaNTrDc8bAzvLrO7jjKApzBg==]

- Santa Cruz Biotechnology, Inc. (n.d.). This compound | CAS 168428-76-0. Retrieved from SCBT. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuV33_YnQhWylgC45EVi-jr52G2emKmbWTJlOI-2xfm5YDjMI8AiueNPq2rulb-ehhWgnKCCMhlA49EvSgthXDMXzxnqpcpUCGpjcS_FXzoraM4GQ0Lv9exXqowxLDGTlQPMALuwKTOKEUucltBS33200KdsQDdUJ02KCIXXWG-w34iIPK]

- Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpeMM9sbgeRpnR9ci9pr2n5hA6N3lxCVbxs0F-VXM2BaYYCSIPValu3NyBgAgDE24UKH0m6Qwf-oT-anA3yfeyVOd0kEhwaN2hRRWCgU-bcZIUtVdgjfyYFPHbHomflOsiKQ6pD7kuW4onWDAH0W9YH6Zf3UEktzBaoJmh5UYjUgtXBPcErfGR7FUiJ7sMOx5fow2ZZ1xYgyCA-DJE66TbM2GymdDoruqKItpdB4bRlRaRjKF49SIb2h125IXgiZbagIl7AVT]

- Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZmyyr2JkJC8Ru-1JPwEX1HpxR_oYclRIwBEsJz80qgJp9U6Manm8x4xfEporHgvabeKbWJUKnmOTkGy7OMA4x2UmMHVQJOHwyuGO37_HDRhX0BMuKzEidyvBPC1_zFFv7cWLZu2gKjZT_MwOJKwLIeQWrVuT5yA==]

- LabSolutions. (n.d.). This compound. Retrieved from LabSolutions. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz0SwXaX5MAmRg93sooFYgwaiAUCEAhX0hZHRbFWbu49NR7t7Vg3z3T-pH_bAwiyu67v8u4gmKZM4Y2UK9saa1xc8rCj2V9phWz3pI-Hxoiv-TyEoZmElDCQQWEWphmvLprxG7NdIYUNytXCRgG38YP4-YdA3AzuZb1g==]

- Bide Pharmatech. (n.d.). This compound - CAS:168428-76-0. Retrieved from Bide Pharmatech. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFqO61_32PQm_DDR_-mhCwmJa28n8lrmW9n_BH8_B-7dS_cX0XfLTcIypbHwWIhRFbNCmoLGZLHTt55M4Ahzgqh8AvFuYBupT5b73ZVCqbU3j2eZy--x-kRUO3VpdjbY1nB2Bm06R_Hw==]

- BenchChem. (2025). Technical Support Center: Purification of 4-chloro-N-(4-morpholinyl)benzamide. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuASm9CaNmhyyVFvL5ANa2kZbZcB9Z4xgjAKyjVWxh5GKkBJFiWIihvsQxqZf0Z2Hm0FCGi8YqB97XVBeHTViam6aMv9ETVoqXmj3-BB6l9_J88p_m5oFTno09_R5-nwwAEDiaKc1qBrzhTtPWdFwLl1HY1jTyVMPzpSHAb0l2o1ka7KSHAXldhZ-2pShVpfuLvFDGZv32LsoIGzQNr6YcfAekNRCEnbk=]

Sources

- 1. 168428-76-0 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]

- 2. scbt.com [scbt.com]

- 3. 5470-22-4|4-Chloropicolinic acid|BLD Pharm [bldpharm.com]

- 4. 4-Chloropyridine-2-carboxylic acid | 5470-22-4 [chemicalbook.com]

- 5. Methyl 4-chloropicolinate | 24484-93-3 [chemicalbook.com]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Enigmatic Mechanism of 4-Chloro-N,N-diisopropylpicolinamide: Acknowledging a Scientific Frontier

For the Attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of molecular research and drug discovery, the exploration of novel chemical entities is a constant endeavor. This guide was intended to provide an in-depth technical overview of the mechanism of action for 4-Chloro-N,N-diisopropylpicolinamide. However, a comprehensive search of the current scientific literature and patent databases has revealed a significant finding: the mechanism of action for this specific compound is not yet elucidated in publicly accessible research.

This notable absence of detailed information highlights a frontier in medicinal chemistry and pharmacology. While the picolinamide scaffold is a known constituent in a variety of biologically active molecules, the specific contributions of the chloro, N,N-diisopropyl substitutions on the picolinamide ring to a biological mechanism remain undefined.

The Picolinamide Precedent: A Foundation for Future Inquiry

While direct data on this compound is unavailable, the broader family of picolinamide derivatives has been the subject of various investigations, offering potential avenues for future research. These studies provide a foundational context from which hypotheses about our subject compound might be formulated.

-

Antitumor Potential: Certain N-methyl-picolinamide-4-thiol derivatives have been synthesized and evaluated for their antiproliferative effects against cancer cell lines. This suggests that the picolinamide core can be a component of molecules with cytotoxic or cytostatic properties.

-

Enzyme Inhibition: Substituted picolinamides have been explored as inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), indicating a potential for this chemical class to interact with specific enzymatic targets.

-

Antifungal Activity: The antifungal antibiotic UK-2A, which contains a picolinic acid moiety, is known to inhibit the cytochrome bc1 complex, a key component of the mitochondrial electron transport chain. This points to the possibility of picolinamide-containing compounds disrupting cellular respiration.

It is crucial to emphasize that these are general activities of the broader picolinamide class, and it cannot be assumed that this compound shares these mechanisms. The unique electronic and steric properties imparted by the chloro and diisopropyl groups would be expected to significantly influence its biological target and mode of action.

Charting a Path Forward: A Call for Investigation

The lack of information on the mechanism of action of this compound presents a clear opportunity for original research. The following experimental workflow outlines a potential strategy to begin to characterize the biological activity of this compound.

Proposed Initial Research Workflow

A Comprehensive Technical Guide to Determining the Solubility of 4-Chloro-N,N-diisopropylpicolinamide in Organic Solvents

Introduction to 4-Chloro-N,N-diisopropylpicolinamide and the Imperative of Solubility Assessment

This compound, with the chemical formula C12H17ClN2O and a molecular weight of 240.73 g/mol , is a molecule of interest within pharmaceutical research.[2] Its structural features, including a chlorinated pyridine ring and a diisopropyl-substituted amide group, suggest a lipophilic character, making its solubility in organic solvents a key parameter for its development.

The solubility of a drug substance is a crucial physicochemical property that dictates its dissolution rate and, consequently, its absorption and bioavailability.[1] For a compound like this compound, a thorough understanding of its solubility in a range of organic solvents is essential for:

-

Preformulation Studies: Selecting appropriate solvent systems for initial characterization and formulation development.

-

Process Chemistry: Designing efficient crystallization and purification processes.

-

Analytical Method Development: Establishing suitable solvents for chromatographic analysis.

-

Toxicology Studies: Preparing accurate dosing solutions for in vitro and in vivo testing.

This guide will provide the theoretical underpinnings and practical, step-by-step methodologies to empower researchers to conduct these critical solubility assessments with scientific rigor.

Theoretical Framework: The Principles of Solubility

The solubility of a solid solute in a liquid solvent is the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution in thermodynamic equilibrium. Several factors influence this equilibrium, including:

-

Physicochemical Properties of the Solute and Solvent: "Like dissolves like" is a fundamental principle. The polarity, hydrogen bonding capacity, and molecular size of both this compound and the chosen organic solvents will be the primary determinants of solubility.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solid solutes, solubility increases with temperature. It is crucial to control the temperature during solubility experiments accurately.[3][4]

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is essential to characterize the solid form of this compound being used.

Experimental Determination of Solubility: The Shake-Flask Method

The saturation shake-flask (SSF) method is widely regarded as the "gold standard" for determining equilibrium solubility due to its simplicity, reliability, and ability to achieve true thermodynamic equilibrium.[1][5] This section provides a detailed protocol for determining the solubility of this compound in a selection of common organic solvents.

Materials and Equipment

Table 1: Materials and Equipment for Solubility Determination

| Category | Item |

| Compound | This compound (ensure purity and known polymorphic form) |

| Solvents | A range of organic solvents of varying polarities (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, Toluene, Heptane) of high purity (e.g., HPLC grade). |

| Glassware | Scintillation vials or glass test tubes with screw caps, volumetric flasks, pipettes. |

| Equipment | Analytical balance, orbital shaker or rotator with temperature control, centrifuge, filtration apparatus (e.g., syringe filters with appropriate membrane material), analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer). |

Step-by-Step Experimental Protocol

The following protocol outlines the shake-flask method for determining the solubility of this compound.

Step 1: Preparation of the Slurry An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vial. The key is to ensure that a solid phase remains in equilibrium with the saturated solution.[1][5]

Step 2: Equilibration The vials are agitated in a temperature-controlled shaker or rotator. The time required to reach equilibrium is critical and should be determined experimentally. A common practice is to agitate for 24 to 48 hours.[1] Samples can be taken at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

Step 3: Phase Separation Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step, as any suspended solid particles will lead to an overestimation of solubility.[1] Common methods include:

-

Centrifugation: The vials are centrifuged at a high speed to pellet the excess solid.

-

Filtration: The supernatant is carefully filtered through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any remaining solid particles.

Step 4: Sample Dilution and Analysis An accurately measured aliquot of the clear, saturated supernatant is carefully removed and diluted with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

Step 5: Quantification The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation and Interpretation

The determined solubility values for this compound in various organic solvents should be tabulated for clear comparison.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Organic Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | Experimental Value | Calculated Value |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value |

| Acetone | 5.1 | Experimental Value | Calculated Value |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | Experimental Value | Calculated Value |

| Methanol | 5.1 | Experimental Value | Calculated Value |

This structured presentation allows for a clear understanding of the solubility profile and can be correlated with solvent properties to inform formulation and process development decisions.

Self-Validating Systems and Ensuring Trustworthiness

To ensure the trustworthiness of the generated solubility data, the experimental protocol must incorporate self-validating checks:

-

Confirmation of Equilibrium: As mentioned, sampling at multiple time points (e.g., 24, 48, and 72 hours) is crucial to demonstrate that the measured concentration is stable and represents true equilibrium.

-

Mass Balance: After determining the concentration in the supernatant, the remaining solid can be collected, dried, and weighed to perform a mass balance calculation, although this is less common in routine screening.

-

Purity of Solute and Solvent: The purity of both the this compound and the organic solvents must be high to avoid erroneous results.[3]

-

Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision over the relevant concentration range.

The logical relationship between experimental choices and data integrity is depicted in the following diagram.

Caption: Pillars of Trustworthy Solubility Data.

Conclusion

This technical guide provides a robust framework for the systematic determination of the solubility of this compound in organic solvents. By adhering to the principles of scientific integrity and employing the detailed experimental protocols outlined, researchers can generate accurate and reproducible data. This information is fundamental to the successful progression of this compound through the drug development pipeline, enabling informed decisions in formulation, process chemistry, and analytical sciences.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace. (2012-02-10). [Link]

-

Summary of solubility measurement protocols of each company before harmonization. (2025). ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. (2016). [Link]

-

This compound. LabSolutions. [Link]

-

solubility experimental methods.pptx. SlideShare. [Link]

-

4-Chloro-N-methylpicolinamide. PubChem. [Link]

-

Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. PMC. (2020). [Link]

Sources

In-depth Technical Guide to the Spectral Analysis of 4-Chloro-N,N-diisopropylpicolinamide

Foreword for the Research Community: The comprehensive characterization of chemical compounds is a foundational pillar of scientific research and development. Spectroscopic analysis provides the detailed molecular-level insights necessary to confirm structure, purity, and functionality. This guide is intended to serve as a detailed technical resource on the spectral properties of 4-Chloro-N,N-diisopropylpicolinamide for professionals in chemistry, pharmacology, and materials science.

While specific, experimentally-derived spectra for this compound are not widely available in public spectral databases, this guide synthesizes a robust, predictive analysis based on established principles of spectroscopy and extensive data from analogous chemical structures. This approach provides a reliable framework for researchers to interpret their own experimental data for this compound.

Molecular Structure and Expected Spectroscopic Features

This compound is a substituted picolinamide, a derivative of pyridine-2-carboxylic acid. Its structure comprises a 4-chloropyridine ring linked via an amide bond to a diisopropylamino group.

Chemical Structure:

Caption: Structure of this compound.

This structure dictates the expected signals in various spectra:

-

Aromatic System: The trisubstituted pyridine ring will show characteristic signals in the aromatic region of the NMR spectrum and specific vibrational modes in the IR spectrum.

-

Amide Group: The tertiary amide functionality is a key feature, expected to show a strong carbonyl (C=O) stretch in the IR and a downfield signal for the carbonyl carbon in the ¹³C NMR.

-

Isopropyl Groups: The two isopropyl groups on the amide nitrogen are chemically interesting. Due to restricted rotation around the C-N amide bond, the four methyl groups are expected to be diastereotopic, potentially giving rise to distinct signals in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct regions for aromatic and aliphatic protons.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Assignment | Rationale and Causality |

| ~8.5 | Doublet | 1H | H-6 (Pyridine) | The proton at position 6 is adjacent to the ring nitrogen, leading to significant deshielding. It will be split by the H-5 proton. |

| ~7.4-7.6 | Doublet of doublets / Multiplet | 1H | H-5 (Pyridine) | This proton is coupled to both H-6 and H-3, resulting in a more complex splitting pattern. |

| ~7.3-7.5 | Doublet / Singlet | 1H | H-3 (Pyridine) | This proton is meta to H-5, showing a smaller coupling constant. Its proximity to the amide may influence its shift. |

| ~3.5-4.0 | Multiplet / Septet | 2H | CH (isopropyl) | The methine protons of the isopropyl groups are adjacent to the amide nitrogen. Their signals may be broad or complex due to restricted rotation and coupling to the six methyl protons. |

| ~1.2-1.6 | Doublet(s) | 12H | CH₃ (isopropyl) | Due to diastereotopicity, the four methyl groups may appear as two or even four distinct doublets, each coupled to its respective methine proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of unique carbon environments and information about their electronic state.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |

| ~168 | C=O (Amide) | The carbonyl carbon of an amide typically appears in this downfield region. |

| ~155 | C-2 (Pyridine) | This carbon is attached to the amide group and is part of the electron-deficient pyridine ring. |

| ~150 | C-6 (Pyridine) | Adjacent to the ring nitrogen, this carbon is significantly deshielded. |

| ~145 | C-4 (Pyridine) | The carbon atom directly bonded to the electronegative chlorine atom will be deshielded. |

| ~125 | C-5 (Pyridine) | A typical chemical shift for a CH carbon in a chloropyridine ring. |

| ~122 | C-3 (Pyridine) | Another characteristic shift for a CH carbon in this type of aromatic system. |

| ~48-52 | CH (isopropyl) | The methine carbons are attached to the amide nitrogen. Two distinct signals may be observed due to restricted rotation. |

| ~20-22 | CH₃ (isopropyl) | The methyl carbons of the isopropyl groups. The diastereotopic nature may lead to two or more distinct signals in this region. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale behind Vibrational Mode |

| ~3100-3000 | Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the pyridine ring. |

| ~2970-2870 | Strong | C-H stretch (aliphatic) | Asymmetric and symmetric stretching of the C-H bonds in the isopropyl methyl and methine groups. |

| ~1640-1660 | Strong | C=O stretch (amide) | This is a highly characteristic and strong absorption for a tertiary amide carbonyl group. Its position is sensitive to the electronic environment. |

| ~1580, 1550 | Medium-Strong | C=C and C=N stretch (aromatic ring) | Skeletal vibrations of the pyridine ring. |

| ~1400-1450 | Medium | C-N stretch (amide) | Stretching vibration of the bond between the carbonyl carbon and the diisopropylamino nitrogen. |

| ~1100-1000 | Medium | C-Cl stretch | The vibration of the carbon-chlorine bond is expected in this region of the fingerprint part of the spectrum. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

| Predicted m/z | Assignment | Rationale and Causality |

| ~240 & ~242 | [M]⁺ and [M+2]⁺ | The molecular ion peaks. The presence of a peak at M+2 with roughly one-third the intensity of the M peak is the characteristic isotopic signature of a molecule containing one chlorine atom. |

| ~225 & ~227 | [M - CH₃]⁺ | Loss of a methyl group from one of the isopropyl fragments. |

| ~198 & ~200 | [M - C₃H₆]⁺ | Loss of propene via McLafferty-type rearrangement or direct cleavage from an isopropyl group. |

| ~140 & ~142 | [C₅H₃ClNCO]⁺ | Cleavage of the amide bond, resulting in the chloropicolinoyl cation. This is often a very stable and prominent fragment. |

| 100 | [N(iPr)₂]⁺ | Formation of the diisopropylaminium cation. |

Experimental Protocols for Spectral Acquisition

To ensure high-quality, reproducible data, standardized protocols are essential. The trustworthiness of any analysis rests on a solid experimental foundation.

Workflow for Sample Analysis

Caption: A generalized workflow for the spectroscopic analysis of the target compound.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Use a 400 MHz (or higher field) spectrometer. Acquire data with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Use a spectral width of ~250 ppm, a relaxation delay of 5 seconds, and co-add at least 1024 scans.

-

Data Processing: Apply Fourier transformation with exponential line broadening. Manually phase correct and apply a baseline correction to all spectra. Calibrate the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent residual peak at 77.16 ppm.

B. IR Spectroscopy Protocol

-

Sample Preparation (ATR): Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact with the crystal using the pressure clamp.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans for a high-quality spectrum.

-

Data Processing: The final spectrum is automatically ratioed against the background by the instrument software. Identify and label the wavenumbers of significant absorption peaks.

C. Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI): Use an Electrospray Ionization (ESI) source in positive ion mode. Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ and the [M+2+H]⁺ peak to confirm the molecular weight and presence of chlorine. Analyze the major fragment ions to corroborate the proposed structure.

Conclusion and Best Practices

This guide provides a comprehensive, predictive framework for the spectral characterization of this compound. The predicted data, rooted in fundamental principles and analysis of analogous structures, offers a reliable reference for researchers. Adherence to the detailed experimental protocols is critical for obtaining high-quality data that can be confidently correlated with these predictions. By integrating these spectroscopic techniques, scientists can achieve an unambiguous confirmation of the molecular structure, which is an indispensable step in any chemical research or development pipeline.

References

Author's Note: As specific spectral data for this compound is not available in public repositories, this reference list provides links to authoritative sources on spectroscopic methods and data for structurally related compounds, which form the basis of the predictive analysis in this guide.

-

PubChem - National Institutes of Health: A comprehensive database for chemical information. While a full spectrum is not available, it provides structural data and properties for analogous compounds. [Link]

-

SpectraBase - Wiley Science Solutions: A large, searchable database of spectra. Useful for finding data on similar structures to predict spectral features. [Link]

-

Reich, H. J. (University of Wisconsin): Organic Chemistry Data resource, an excellent academic source for typical NMR chemical shifts. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R.:Introduction to Spectroscopy. A standard textbook providing the foundational principles for interpreting NMR, IR, and MS data. (A general academic reference, no direct link available).

The Emergence of Tunable Covalent Probes: A Technical Guide to the Proteomic Applications of 4-Chloro-N,N-diisopropylpicolinamide

Abstract

The field of chemical proteomics is continually evolving, driven by the need for more sophisticated tools to interrogate the complex landscape of protein function and interaction. While covalent probes have become indispensable for their ability to achieve high potency and prolonged duration of action, a significant challenge has been the mitigation of off-target effects stemming from indiscriminately high reactivity. This guide introduces the concept of "tunable" or "switchable" electrophilicity, a paradigm shift in covalent probe design that offers enhanced selectivity. We focus on the latent potential of the 4-halopyridine scaffold, specifically using 4-Chloro-N,N-diisopropylpicolinamide as a model, to explore its prospective applications in proteomics. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, from the foundational principles of context-dependent reactivity to detailed, actionable protocols for leveraging this chemistry in covalent ligand discovery and activity-based protein profiling.

Introduction: Beyond Brute Force—The Case for Tunable Covalency

Covalent inhibitors and probes have traditionally relied on highly reactive electrophilic "warheads" to form permanent bonds with nucleophilic amino acid residues on their protein targets.[1][2] This approach, while effective, often suffers from a lack of selectivity, as these reactive molecules can readily modify numerous proteins throughout the proteome. The next frontier in chemical probe design lies in the development of moieties with latent reactivity—electrophiles that remain relatively inert in the aqueous cellular environment but become potently reactive within the specific microenvironment of a target protein's binding pocket.

This guide focuses on one such class of "tunable" electrophiles: 4-halopyridines. Recent groundbreaking work has demonstrated that 4-chloropyridine, a seemingly modest electrophile, possesses a "switchable" nature.[3][4] Its baseline reactivity with biological thiols, such as the side chain of cysteine, is comparable to that of acrylamide, a commonly used mild electrophile.[3][4] However, upon protonation of the pyridine nitrogen, its reactivity is dramatically enhanced by approximately 4,500-fold, reaching levels similar to the highly reactive iodoacetamide.[3] This "reactivity switch" can be triggered by the local environment of a protein binding site, such as the presence of an acidic residue (e.g., Aspartate or Glutamate) that can stabilize the protonated pyridinium form, leading to highly selective covalent modification.[3][4]

This compound serves as an excellent scaffold to explore this principle. Its 4-chloropyridine core provides the tunable electrophilic center, while the N,N-diisopropylpicolinamide portion offers a modular base for derivatization, allowing for the attachment of reporter tags (e.g., alkynes or biotins) or fragment extensions to improve binding affinity and selectivity.

The Mechanism of Action: Context-Dependent Nucleophilic Aromatic Substitution (SNAr)

The core of the proposed application lies in the Nucleophilic Aromatic Substitution (SNAr) reaction between the 4-chloro position of the pyridine ring and a nucleophilic amino acid residue, most notably cysteine.

The reactivity of the 4-position on the pyridine ring is significantly enhanced compared to the 3-position due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[5][6]

Basal vs. Activated State

The key to the selectivity of 4-chloropyridines is the difference in reactivity between their neutral and protonated states.

-

Basal State (Quiescent): In its neutral form at physiological pH, the 4-chloropyridine moiety is a mild electrophile with reactivity on par with acrylamides.[3] This low intrinsic reactivity minimizes off-target modifications.

-

Activated State (Reactive): In a binding pocket containing a proton donor (e.g., an aspartic or glutamic acid residue), the pyridine nitrogen can be protonated. This protonation creates a pyridinium ion, which dramatically increases the electrophilicity of the C4 carbon, accelerating the SNAr reaction with a nearby cysteine residue by several orders of magnitude.[3][4]

The following diagram illustrates this "reactivity-on-demand" mechanism.

Comparative Reactivity

To provide a practical context for experimental design, the reactivity of 4-chloropyridine is compared with other common electrophilic warheads used in proteomics.

| Electrophilic Warhead | Relative Reactivity (vs. Thiol) | Mechanism | Notes |

| Iodoacetamide | Very High | SN2 | Often used for general cysteine labeling; low selectivity. |

| N-ethylmaleimide | High | Michael Addition | Highly reactive and can lead to off-target labeling. |

| 4-Chloropyridinium (Protonated) | High | SNAr | Reactivity is comparable to iodoacetamide.[3] |

| Acrylamide | Moderate | Michael Addition | A common "mild" electrophile for targeted covalent inhibitors. |

| 4-Chloropyridine (Neutral) | Moderate | SNAr | Baseline reactivity is comparable to acrylamide.[3][4] |

| Chloroacetamide | Moderate-High | SN2 | More reactive than acrylamides but still used for targeted probes.[7] |

This table summarizes relative reactivities for illustrative purposes. Actual reaction rates are context- and substrate-dependent.

Experimental Workflows: Applying the 4-Chloropyridine Scaffold

The unique properties of the this compound scaffold can be exploited in several cutting-edge proteomics workflows. For practical application, the core molecule must first be derivatized to include a reporter handle for downstream detection and enrichment. A common strategy is the incorporation of a terminal alkyne, which allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Protocol 1: Proteome-Wide Target Identification

This protocol aims to identify proteins that are covalently modified by an alkyne-derivatized this compound probe, leveraging the probe's potential for catalysis-dependent labeling.

Objective: To identify protein targets that possess a binding pocket capable of activating the 4-chloropyridine probe.

Methodology:

-

Probe Synthesis: Synthesize an analogue of this compound featuring a terminal alkyne group (e.g., via an ether or amide linkage).

-

Proteome Labeling:

-

Treat a soluble cell lysate (e.g., from HeLa or HEK293T cells, 1-2 mg/mL total protein) with the alkyne-probe (10-50 µM final concentration).

-

Incubate for 1-2 hours at room temperature.

-

Include a vehicle-only (e.g., DMSO) control. For competitive profiling, pre-incubate a lysate sample with a non-derivatized parent compound before adding the probe.

-

-

Click Chemistry:

-

To the labeled lysate, add the following click-chemistry reagents in order:

-

Azide-biotin tag (100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP, 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 100 µM)

-

Copper(II) sulfate (CuSO₄, 1 mM)

-

-

Vortex and incubate for 1 hour at room temperature.

-

-

Protein Precipitation & Enrichment:

-

Precipitate proteins using a chloroform/methanol/water method to remove excess reagents.

-

Resuspend the protein pellet in a buffer containing SDS (e.g., 1.2% SDS in PBS).

-

Add streptavidin-agarose beads and incubate for 1.5 hours at room temperature with rotation to capture biotinylated proteins.

-

-

On-Bead Digestion & Mass Spectrometry:

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris) and reduce (DTT) and alkylate (iodoacetamide) the proteins.

-

Digest the captured proteins overnight with trypsin.

-

Collect the supernatant containing the tryptic peptides and analyze by LC-MS/MS.

-

-

Data Analysis:

-

Identify proteins that are significantly enriched in the probe-treated sample compared to the DMSO control.

-

Use software like MaxQuant or Proteome Discoverer for protein identification and quantification.

-

Protocol 2: Fragment-Based Ligand Discovery (FBLD)

The this compound core can serve as a starting point for a covalent fragment screening campaign.[8] The goal is to identify fragments that, through weak non-covalent interactions, position the 4-chloropyridine moiety near a nucleophile for covalent capture.

Objective: To screen a library of 4-chloropyridine-containing fragments against a purified protein of interest to identify covalent binders.

Methodology:

-

Library Generation: Assemble or synthesize a diverse library of fragments based on the this compound scaffold, varying the substituents to explore different chemical spaces.

-

Screening by Intact Protein Mass Spectrometry:

-

Incubate the purified target protein (1-5 µM) with individual fragments or pools of fragments (50-200 µM) for a defined period (e.g., 4-24 hours) at room temperature.

-

Include a no-fragment control.

-

Quench the reaction and analyze the samples by LC-MS to detect a mass shift corresponding to the covalent adduction of the fragment to the protein.

-

-

Hit Validation & Site-Mapping:

-

Confirm hits by re-screening individual compounds.

-

For validated hits, perform a larger scale incubation followed by proteolytic digestion (e.g., with trypsin).

-

Analyze the resulting peptides by LC-MS/MS to identify the modified peptide and pinpoint the exact site of covalent modification.

-

Concluding Remarks and Future Outlook

The 4-chloropyridine moiety represents a sophisticated tool in the chemical proteomics arsenal, offering a compelling solution to the long-standing challenge of probe selectivity. Its "switchable" electrophilicity, which is dependent on the catalytic environment of a protein binding pocket, allows for the design of probes that are quiescent in the broader cellular milieu but become highly reactive upon binding to their intended target.[3][4] The this compound scaffold is a prime candidate for developing such probes, providing a robust and synthetically tractable starting point for creating diverse chemical libraries.

Future work should focus on expanding the chemical space of 4-halopyridine-based probes, exploring different substitution patterns on the pyridine ring to fine-tune intrinsic reactivity and pKa.[3] Furthermore, applying this scaffold in live-cell profiling experiments will provide deeper insights into target engagement in a native biological context. As our understanding of the proteome deepens, the development of such intelligent, context-aware chemical probes will be paramount in selectively targeting proteins and elucidating their complex roles in health and disease.

References

-

Fast, W., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. ChemBioChem, 18(15), 1453-1458. [Link]

-

Filo. (2024). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. [Link]

-

Filo. (2024). Explain why nucleophilic substitution occurs more readily in 4-chloropyridine than in 3-chloropyridine. [Link]

- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10, 307-317. (Conceptual link, not directly cited)

-

Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society, 141(22), 8951-8968. [Link]

-

The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

-

Ertan, A., et al. (2021). Fragment-based covalent ligand discovery. RSC Chemical Biology, 2(3), 734-752. [Link]

-

American Chemical Society. (2023). Characterization of novel electrophiles for covalent drug discovery. ACS Fall 2023. [Link]

-

PubChem. (n.d.). 4-Chloropyridine. Retrieved from [Link]

-

Baldassari, S., et al. (2024). Peptide-Based Covalent Inhibitors Bearing Mild Electrophiles to Target a Conserved His Residue of the Bacterial Sliding Clamp. JACS Au, 4(2), 521-532. [Link]

-

PubMed. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. [Link]

-

Chemistry Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? [Link]

-

Practical Fragments. (2024). How to build a covalent fragment library. [Link]

-

JoVE. (2025). Covalent Fragment Screening Using the Quantitative Irreversible Tethering Assay. [Link]

-

YouTube. (2022). Webinar - Development of Covalent Drugs with New Emerging Technologies. [Link]

-

MDPI. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. [Link]

-

National Center for Biotechnology Information. (n.d.). Reactive chemistry for covalent probe and therapeutic development. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Characterization of novel electrophiles for covalent drug discovery | Poster Board #405 - American Chemical Society [acs.digitellinc.com]

- 3. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Covalent Protein Modification by 4-Halopyridines through Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragment-based covalent ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Experimental Use of 4-Chloro-N,N-diisopropylpicolinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the initial characterization and experimental application of the novel chemical entity, 4-Chloro-N,N-diisopropylpicolinamide. In the absence of specific published data for this compound, this guide synthesizes established methodologies for the evaluation of new chemical entities with a focus on the known biological activities of the broader picolinamide class of molecules. Picolinamide derivatives have demonstrated a range of biological effects, including antibacterial, acetylcholinesterase inhibition, and anticancer activities.[1][2] This guide presents a logical, tiered workflow for researchers to begin characterizing the physicochemical properties and potential biological activities of this compound in a scientifically rigorous manner. The protocols provided herein are intended as a starting point and should be adapted and optimized based on experimental observations.

Introduction to this compound and the Picolinamide Scaffold

This compound is a small molecule belonging to the picolinamide class of compounds. Picolinamides are derivatives of picolinic acid, a pyridine-2-carboxylic acid. The therapeutic potential of picolinamide derivatives is an active area of research, with various analogues being investigated for a wide range of applications.

The structure of this compound, with its chloro-substituted pyridine ring and a diisopropylamido group, suggests potential for unique biological interactions. The chloro-substituent can influence the electronic properties and metabolic stability of the molecule, while the bulky diisopropylamide group may affect its binding to target proteins and its pharmacokinetic profile.

Given the diverse activities of related picolinamides, a systematic approach to characterizing this compound is essential. The following sections outline a workflow, beginning with fundamental physicochemical characterization and proceeding to a tiered screening approach for potential biological activities.

Safety, Handling, and Storage

Prior to any experimental work, it is imperative to review the available safety information. While a specific Safety Data Sheet (SDS) for this compound may be limited, data from structurally related compounds should be considered.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3][4][5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[3][6]

-

Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[3][5]

-

Handling: Avoid the formation of dust. Use appropriate tools for weighing and transferring the solid compound.[3]

Storage:

Physicochemical Characterization: The Foundation for Biological Assays

Understanding the fundamental physicochemical properties of this compound is a prerequisite for designing meaningful biological experiments.

Solubility Assessment

Aqueous solubility is a critical parameter that influences a compound's behavior in biological assays and its potential for oral bioavailability. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[7]

Protocol 1: Thermodynamic Solubility Determination

-

Preparation of Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7][8]